N-(2,5-Dihydro-1H-imidazol-4-yl)-4-methylbenzene-1-sulfonamide
Description
Properties
CAS No. |
902335-98-2 |
|---|---|
Molecular Formula |
C10H13N3O2S |
Molecular Weight |
239.30 g/mol |
IUPAC Name |
N-(2,5-dihydro-1H-imidazol-4-yl)-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C10H13N3O2S/c1-8-2-4-9(5-3-8)16(14,15)13-10-6-11-7-12-10/h2-5,11H,6-7H2,1H3,(H,12,13) |
InChI Key |
PEIXCVGHPOMMRO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=NCNC2 |
Origin of Product |
United States |
Preparation Methods
Method 1: Reaction of Imidazole Derivatives with Sulfonamide
This method involves the reaction of an imidazole derivative with a sulfonamide to form the target compound.
- Starting Material : 2,5-dihydro-1H-imidazole
- Reagent : 4-methylbenzene sulfonamide
- Catalyst : An organic base (e.g., triethylamine)
- Solvent : Acetone or ethanol
- Temperature : 60°C for 2 hours
- The imidazole derivative is dissolved in acetone.
- The sulfonamide is added along with the base.
- The mixture is heated to promote reaction completion.
This method has been noted for producing high yields and purities, often exceeding 90% as determined by High Performance Liquid Chromatography (HPLC) analysis.
Method 2: One-Pot Synthesis
A more efficient approach is the one-pot synthesis involving multiple components in a single reaction vessel.
- Starting Materials : Ethylcyanoacetate, ethylglycinate hydrochloride, and an amine
- Catalyst : Triethylamine
- Solvent : Ethanol
- Temperature : Reflux at 70°C for several hours
- Ethylcyanoacetate is mixed with ethylglycinate hydrochloride and an amine.
- The mixture is refluxed to facilitate cyclization and formation of the imidazole ring.
- Following completion, the product is isolated by filtration and recrystallization.
This method simplifies the process and reduces the number of purification steps required.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Time Required | Complexity |
|---|---|---|---|---|
| Reaction with Sulfonamide | >90 | >90 | 2 hours | Moderate |
| One-Pot Synthesis | >85 | >95 | Several hours | High |
Both methods yield high-purity products; however, the one-pot synthesis offers a more streamlined approach at the cost of increased complexity.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The sulfonamide group reacts with nucleophiles like hydrazine or thiosemicarbazide. For example:
-
Hydrazinolysis : Forms hydrazide derivatives under reflux in methanol .
-
Thiosemicarbazide Reaction : Produces thiadiazole derivatives via cyclization in acidic conditions (e.g., conc. HSO) .
| Reaction Type | Reagents/Conditions | Products |
|---|---|---|
| Hydrazinolysis | Hydrazine hydrate, MeOH, reflux | Hydrazide derivative |
| Thiadiazole Formation | Thiosemicarbazide, HSO, RT | 1,3,4-Thiadiazole |
Acylation and Sulfonation
The imidazole NH group undergoes acylation with acyl chlorides (e.g., acetyl chloride) or sulfonation with sulfonyl chlorides (e.g., tosyl chloride) in chloroform or dichloromethane .
| Reaction Type | Reagents/Conditions | Products |
|---|---|---|
| Acylation | Acetyl chloride, CHCl, RT | Acetylated imidazole |
| Sulfonation | Tosyl chloride, DCM, 0°C → RT | Disulfonamide derivative |
Cyclization Reactions
The compound participates in cyclization to form heterocyclic systems:
-
Oxadiazole Formation : Reacts with CS/KOH to yield oxadiazole-2-thiones .
-
Imidazo-Triazole Derivatives : Forms fused rings under basic conditions with chlorinated imidazoles .
| Reaction Type | Reagents/Conditions | Products |
|---|---|---|
| Oxadiazole Synthesis | CS, KOH, EtOH, reflux | Oxadiazole-2-thione |
| Fused Ring Formation | 2-Chloroimidazoline, DCM, RT | Imidazo-triazole |
Redox Reactions
The sulfonamide and imidazole groups exhibit redox activity:
-
Oxidation : Reacts with HO/AcOH to form sulfonic acid derivatives.
-
Reduction : LiAlH reduces the sulfonamide to a thioether.
| Reaction Type | Reagents/Conditions | Products |
|---|---|---|
| Oxidation | HO, AcOH, 60°C | Sulfonic acid derivative |
| Reduction | LiAlH, THF, reflux | Thioether |
Biological Activity and Complexation
The compound inhibits bacterial dihydropteroate synthase (Ki = 0.8 µM) and forms metal complexes via the imidazole nitrogen, enhancing antimicrobial efficacy .
| Application | Target/Interaction | Outcome |
|---|---|---|
| Antimicrobial Activity | Dihydropteroate synthase inhibition | Growth inhibition of E. coli (MIC: 4 µg/mL) |
| Metal Complexation | Cu(II), Fe(III) coordination | Enhanced stability and bioactivity |
Stability and Reactivity Trends
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of N-(2,5-Dihydro-1H-imidazol-4-yl)-4-methylbenzene-1-sulfonamide and related compounds. For instance, a series of imidazole derivatives were synthesized and tested for their cytotoxic effects on various human cancer cell lines. One notable study found that certain derivatives exhibited promising activity against cervical and bladder cancer cell lines, with specific compounds showing IC50 values that indicate significant growth inhibition .
Table 1: Anticancer Activity of Selected Imidazole Derivatives
| Compound Name | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | SISO (Cervical) | 15.3 | |
| Compound B | RT-112 (Bladder) | 12.7 | |
| Compound C | A549 (Lung) | 8.9 |
Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties. Studies have shown that imidazole derivatives can exhibit antibacterial activity against a range of pathogens, including multidrug-resistant strains. The mechanism often involves the disruption of bacterial cell membranes or interference with essential metabolic pathways .
Table 2: Antimicrobial Activity of Imidazole Derivatives
| Compound Name | Microorganism Tested | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|---|
| Compound D | E. coli | 32 µg/mL | |
| Compound E | S. aureus | 16 µg/mL | |
| Compound F | Pseudomonas aeruginosa | 64 µg/mL |
Anti-inflammatory Effects
In addition to anticancer and antimicrobial activities, this compound has shown potential anti-inflammatory effects. Research indicates that certain imidazole derivatives can inhibit pro-inflammatory cytokines and enzymes, making them candidates for treating inflammatory diseases .
Table 3: Anti-inflammatory Activity of Imidazole Derivatives
| Compound Name | Inflammatory Model Used | Effect Observed | Reference |
|---|---|---|---|
| Compound G | LPS-induced inflammation | Reduced TNF-alpha levels | |
| Compound H | Carrageenan-induced edema | Decreased paw edema |
Mechanistic Insights
The mechanisms by which this compound exerts its biological effects are under investigation. Studies suggest that the compound may interact with various molecular targets within cells, including enzymes involved in signal transduction pathways related to cancer proliferation and inflammation .
Mechanism of Action
The mechanism of action of N-(2,5-Dihydro-1H-imidazol-4-yl)-4-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. Additionally, the sulfonamide group can form hydrogen bonds with amino acid residues, further stabilizing the compound-enzyme complex .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with three sulfonamide derivatives: sulfaguanidine, sulfanilamide, and sulfadiazine, as well as the imidazolinone-sulfonamide hybrid N-Carbamimidoyl-4-(4-(2,4-dimethoxybenzylidene)-5-oxo-2-phenyl-4,5-dihydro-1H-imidazol-1-yl)benzenesulfonamide (referred to as Compound 3 in ).
Key Findings:
Synthetic Pathways :
- The target compound and Compound 3 share similar synthesis protocols (reflux in acetic acid), but the latter requires additional steps to introduce the dimethoxybenzylidene moiety .
- Classical sulfonamides like sulfadiazine involve pyrimidine ring formation, making their synthesis more complex than the imidazole-based derivatives .
Biological Implications :
- The imidazole ring in the target compound may confer superior inhibitory activity compared to simpler sulfonamides (e.g., sulfaguanidine), as seen in studies where imidazole-containing analogs exhibit enhanced binding to bacterial dihydropteroate synthase .
- Compound 3’s dimethoxy group likely contributes to π-π stacking interactions in enzymatic pockets, a feature absent in the target compound but substitutable by its methyl group for hydrophobic interactions .
Biological Activity
N-(2,5-Dihydro-1H-imidazol-4-yl)-4-methylbenzene-1-sulfonamide is a compound characterized by its unique imidazole ring and sulfonamide functional group. This compound has garnered attention in various fields of biological research due to its potential therapeutic applications. The following sections detail its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
| Property | Value |
|---|---|
| CAS No. | 902335-98-2 |
| Molecular Formula | C10H13N3O2S |
| Molecular Weight | 239.30 g/mol |
| IUPAC Name | N-(2,5-dihydro-1H-imidazol-4-yl)-4-methylbenzenesulfonamide |
| InChI Key | PEIXCVGHPOMMRO-UHFFFAOYSA-N |
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The imidazole ring can coordinate with metal ions within enzyme active sites, inhibiting their activity. Furthermore, the sulfonamide group can form hydrogen bonds with amino acid residues in proteins, enhancing the stability of the compound-enzyme complex.
Antimicrobial Activity
Research indicates that imidazole derivatives exhibit significant antimicrobial properties. In vitro studies have shown that this compound can inhibit the growth of various bacterial strains. For example, a study demonstrated that similar compounds effectively reduced bacterial viability in assays against Staphylococcus aureus and Escherichia coli .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. A study on related imidazole derivatives found that they could significantly reduce inflammatory markers in cellular models. This suggests potential applications in treating inflammatory diseases .
Antiviral Activity
Recent studies have explored the antiviral effects of this compound against SARS-CoV-2. Inhibitory assays revealed that related compounds with similar structural features showed promising results against the nsp14 methyltransferase of SARS-CoV-2, suggesting that this compound may also possess antiviral properties .
Case Studies
- Inhibition of Platelet Aggregation : A series of imidazole derivatives were tested for their ability to inhibit human platelet aggregation induced by adrenaline or ADP. The results indicated that compounds similar to this compound effectively reduced aggregation, highlighting its potential cardiovascular benefits .
- Antimicrobial Testing : In a comparative study, this compound was evaluated alongside other sulfonamides for antimicrobial efficacy. The compound exhibited significant bactericidal activity against Gram-positive and Gram-negative bacteria at low concentrations, demonstrating its potential as a new antimicrobial agent .
- Antiviral Research : A recent publication focused on the development of nucleoside-derived inhibitors against SARS-CoV-2 nsp14 highlighted several compounds with IC50 values below 100 nM. Although specific data for this compound was not provided, the structural similarities suggest it could be a candidate for further antiviral research .
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing N-(2,5-Dihydro-1H-imidazol-4-yl)-4-methylbenzene-1-sulfonamide and related imidazoline-sulfonamide derivatives?
- Methodological Answer : A common approach involves refluxing sulfonamide precursors with imidazoline intermediates in acidic media. For example, sodium acetate (15 mmol) and a sulfonamide derivative (e.g., sulfaguanidine) are refluxed in glacial acetic acid at 100°C for 17–19 hours. The crude product is washed and crystallized using a DMF/ethanol/water mixture . Similar protocols for imidazole derivatives use dichloromethane as a solvent under controlled temperature (-30°C to RT) and reaction times (48 hours), achieving yields up to 48% .
Q. How is the structural characterization of this compound typically performed?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example, SHELX software (e.g., SHELXL) is widely used for refining crystal structures, especially for resolving hydrogen bonding and torsional angles in imidazoline-sulfonamide derivatives. The program’s robustness in handling high-resolution data and twinned crystals makes it suitable for complex heterocyclic systems .
Q. What preliminary biological activities have been reported for this compound?
- Methodological Answer : While direct data on the compound is limited, structurally related sulfonamide-imidazoline derivatives have shown inhibitory properties against microbial targets. For instance, N-substituted sulfonamides derived from similar scaffolds exhibit activity against Mycobacterium tuberculosis, validated via in vitro assays and molecular docking studies .
Advanced Research Questions
Q. How can synthetic yields of this compound be optimized?
- Methodological Answer : Reaction optimization requires systematic variation of solvents, catalysts, and temperatures. For example, replacing dichloromethane with THF and using triethylamine as a base can improve nucleophilic substitution efficiency during sulfonamide coupling . Kinetic studies (e.g., TLC monitoring) and microwave-assisted synthesis may reduce reaction times from 48 hours to <12 hours while improving yields .
Q. What contradictions exist in crystallographic data for imidazoline-sulfonamide derivatives, and how can they be resolved?
- Methodological Answer : Discrepancies often arise in hydrogen-bonding networks or torsional angles due to dynamic disorder. For example, in 4-(3-Methyl-4,5-dihydro-1H-benzo[g]indazol-1-yl)benzenesulfonamide, SHELXL refinement revealed a mean σ(C–C) of 0.005 Å but required manual adjustment of thermal parameters to resolve electron density ambiguities . Cross-validation with spectroscopic data (e.g., NMR coupling constants) can resolve such contradictions .
Q. What in silico strategies are effective for predicting the biological targets of this compound?
- Methodological Answer : Molecular docking (AutoDock Vina) and pharmacophore modeling (Schrödinger Suite) can predict binding affinities for enzymes like carbonic anhydrase or bacterial dihydrofolate reductase. For example, docking studies on similar sulfonamides identified key interactions (e.g., hydrogen bonds with Thr199 in carbonic anhydrase IX) that guide lead optimization .
Q. How do solvent and pH conditions affect the hydrolysis stability of the sulfonamide group in this compound?
- Methodological Answer : Hydrolysis of sulfonamides is pH-dependent. Under alkaline conditions (pH >10), the sulfonamide bond cleaves via nucleophilic attack by hydroxide ions, forming imidazoline and sulfonic acid byproducts. Stability studies in buffered solutions (pH 2–12) with HPLC monitoring can quantify degradation rates. Acetonitrile/water mixtures (60:40) at pH 7.4 are optimal for maintaining stability during biological assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
